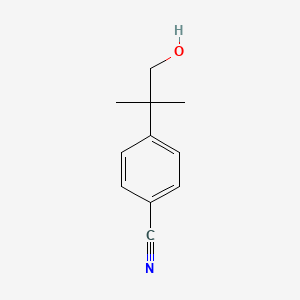

4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile

Cat. No. B8705216

M. Wt: 175.23 g/mol

InChI Key: BJZPEAMLPSMWFL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04310655

Procedure details

p-(1,1-Dimethyl-2-hydroxyethyl)cyanobenzene, 75 g, 0.43 mole, was dissolved in a solution of ethylene glycol, 150 mL, and water, 50 mL, at 80° C. in a 2-L flask. The above solution was then heated on an oil bath with good stirring to 135°-140° C. A solution of 50% aqueous NaOH, 140 mL, in 150 mL water was added dropwise at such a rate that a gentle reflux was maintained, and the resulting clear solution was allowed to reflux until no more ammonia could be detected The solution was then diluted while still hot with 500 mL water and then allowed to cool to room temperature. The cooled solution was extracted twice with 100 mL portions of ether and the ether layers discarded. The aqueous layer was heated on a steam bath to expel any trapped ether, cooled to 0° C. and acidified with conc. HCl. The precipitated hydroxyacid was filtered, washed with 150 mL ice-cold water and dried in a vacuum oven at 50° C. The crude yield was 80 g (96%), mp=154°-156° C. The material was recrystallized once from water/methanol (3/1 vol.) ca. 1100 mL and three more times from boiling water. The final mp=156°-157° C. vs. 158°-159° C. (Heck et al., above).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C:6]1[CH:11]=[CH:10]C(C#N)=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4].[OH-:14].[Na+].N.[CH2:17]([OH:20])[CH2:18]O>O>[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:18]([C:17]([OH:20])=[O:14])=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(C)C1=CC=C(C=C1)C#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with good stirring to 135°-140° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The above solution was then heated on an oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a gentle reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The cooled solution was extracted twice with 100 mL portions of ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The aqueous layer was heated on a steam bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated hydroxyacid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 150 mL ice-cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at 50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material was recrystallized once from water/methanol (3/1 vol.) ca. 1100 mL and three more times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

158°-159° C. (Heck et al., above)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(CO)(C)C1=CC=C(C(=O)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |